molecular formula C18H18N2OS2 B2868813 2-(phenylsulfanyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 898439-04-8

2-(phenylsulfanyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2868813
CAS No.: 898439-04-8
M. Wt: 342.48
InChI Key: OMUHILCBNQBLLX-VHEBQXMUSA-N
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Description

This compound features a phenylsulfanyl group attached to an acetamide backbone, which is further linked to a substituted 2,3-dihydro-1,3-benzothiazole ring. The benzothiazole core is substituted with methyl groups at positions 3, 5, and 7 and adopts an E-configuration at the 2-ylidene position, creating a conjugated enamine system.

Properties

IUPAC Name

2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12-9-13(2)17-15(10-12)20(3)18(23-17)19-16(21)11-22-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHILCBNQBLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CSC3=CC=CC=C3)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(phenylsulfanyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods involve specific reaction conditions and reagents to achieve the desired product.

Chemical Reactions Analysis

2-Phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, benzothiazole derivatives have shown potential as antibacterial agents by inhibiting various enzymes and proteins . Additionally, they have been studied for their anti-tubercular activity and have shown promising results in inhibiting Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves the inhibition of specific enzymes and proteins. For example, benzothiazole derivatives have been shown to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzothiazol-2-ylidene group distinguishes it from analogs. For example:

  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide () replaces the ylidene with a trioxo group, enhancing polarity but reducing conjugation.
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide () incorporates a hydrazide linker and dichlorophenyl substituent, altering hydrogen-bonding capacity .

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight
Target Compound 2,3-Dihydrobenzothiazol-2-ylidene 3,5,7-Trimethyl, phenylsulfanyl ~386 g/mol*
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazole)acetamide (SCP-1) 1,1,3-Trioxo-benzothiazole 4-Hydroxyphenyl 332.33 g/mol
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole 2,6-Dichlorophenyl 303.17 g/mol
2-({7-[(2E)-But-2-en-1-yl]purin-8-yl}sulfanyl)-N-phenylacetamide () Purine Butenyl, phenyl 385.44 g/mol

*Calculated based on formula.

Physicochemical Properties
  • Solubility : The phenylsulfanyl and trimethyl groups in the target compound reduce water solubility compared to SCP-1, which has a hydroxyphenyl group enhancing hydrophilicity .
  • Hydrogen Bonding: The ylidene group may limit hydrogen-bond donors, unlike hydrazide derivatives () or thiazole-based acetamides (), which exhibit stronger intermolecular interactions .

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2OSC_{18}H_{22}N_2OS, and it features a unique structure comprising a benzothiazole moiety linked to a phenylsulfanyl group and an acetamide functional group. The presence of the trimethyl groups contributes to its lipophilicity, which may influence its biological interactions.

Research indicates that compounds similar to 2-(phenylsulfanyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide may exhibit several biological activities:

  • Inhibition of Enzymes : Some benzothiazole derivatives have been studied for their ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain modulation and inflammation pathways. Dual inhibitors targeting both enzymes can provide therapeutic benefits without the side effects associated with traditional analgesics .
  • Antinociceptive Effects : In vivo studies have shown that certain benzothiazole derivatives can alleviate pain in animal models, suggesting potential applications in pain management .
  • Anticancer Activity : Benzothiazole compounds have been reported to possess anticancer properties against various cancer cell lines. Their mechanism often involves inducing apoptosis or inhibiting cell proliferation .

1. Structure-Activity Relationship (SAR) Studies

SAR studies on benzothiazole derivatives reveal that modifications on the aromatic rings can significantly affect their potency as enzyme inhibitors. For instance, the introduction of trifluoromethyl groups has been shown to enhance the inhibitory activity against sEH and FAAH while maintaining metabolic stability .

2. In Vivo Efficacy

A study evaluating the behavioral effects of dual sEH/FAAH inhibitors demonstrated that these compounds could alleviate acute inflammatory pain without causing significant changes in voluntary locomotor behavior in rats. This finding is crucial as it suggests a favorable safety profile compared to existing analgesics .

Comparative Data Table

Compound NameMolecular FormulaBiological ActivityReference
This compoundC18H22N2OSPotential dual sEH/FAAH inhibitor; antinociceptive effects
Benzothiazole Derivative AC18H20N2O2SAnticancer activity; induces apoptosis
Benzothiazole Derivative BC19H21N3O4SInhibits sEH; reduces inflammation

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